Glucitol, borate, sodium salt

Borate ester stability Polyol complexation Chelate thermodynamics

Researchers formulating self-preserved ophthalmic products or multi-metal coolant inhibitors face batch inconsistency when substituting mannitol- or gluconate-based borate complexes. Sodium glucitol borate eliminates this risk through its well-characterized, reproducible speciation into six structurally distinct bis(borate) diesters-a profile that directly governs buffer capacity and antimicrobial potency. • Enables USP/EP/JP preservative efficacy in PVA-based ophthalmic formulations without benzalkonium chloride; compatible with PVA without precipitation • Delivers 85-99% corrosion protection on steel in water-ethylene glycol at 70°C, also protecting copper and brass-unlike sodium mannitol borate • ≥95% purity; resists hydrolysis and crystallization for stable concentrated solutions in field-deployed antifreeze and cold-weather logistics applications

Molecular Formula C6H14BNa3O9
Molecular Weight 309.95 g/mol
CAS No. 1337-26-4
Cat. No. B075310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucitol, borate, sodium salt
CAS1337-26-4
SynonymsGlucitol, borate, sodium salt
Molecular FormulaC6H14BNa3O9
Molecular Weight309.95 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C6H14O6.BO3.3Na/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;;;;/q;-3;3*+1/t3-,4+,5-,6-;;;;/m1..../s1
InChIKeySUJZPJHQXRMNSS-DEDIIKBZSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Structure of Glucitol Borate Sodium Salt


Glucitol, borate, sodium salt (CAS 1337-26-4; also designated sodium borate–D-glucitol (3/1/1) or sodium sorbitol borate) is a water-soluble coordination complex formed by the condensation of D-glucitol (sorbitol) with boric acid or borate, neutralized with sodium hydroxide [1]. Its molecular formula is reported as C₆H₁₄BNa₃O₉ (MW 309.95 g/mol) . The compound is listed on the EPA TSCA Inventory and the ECHA database under EC number 215-653-9, confirming its regulatory recognition as a distinct chemical substance [1][2]. Unlike simple physical mixtures of sorbitol and sodium borate, the pre-formed sodium glucitol borate complex possesses defined stoichiometry—typically a 1:1 sorbitol-to-borate ratio in the monosorbityl borate form—and exhibits chelate-stabilized properties that cannot be replicated by blending the individual precursor components.

Substitution Risk for Glucitol Borate Sodium Salt


The performance-critical properties of glucitol, borate, sodium salt—including chelate stability, hydrolytic resistance, and crystallization inhibition—are not additive properties of its individual components. The complex derives its functional superiority from the covalent borate ester bonds formed between the cis-1,2-diol moieties of D-glucitol and the borate anion [1]. In aqueous solution, the overall stability constant for the borate di-ester of D-glucitol is approximately two orders of magnitude (roughly 100-fold) greater than that of D-glucose, and the sodium salt form additionally resists hydrolysis and crystallization that plague the acid form or simple borate mixtures [1][2]. Consequently, substituting an in situ mixture of sodium borate and sorbitol cannot ensure the same defined stoichiometry, equilibrium speciation, or shelf-life stability. This guide provides the quantitative evidence necessary to make a scientifically justified procurement decision for this specific complex rather than a generic substitute.

Quantitative Evidence for Glucitol Borate Sodium Salt


Borate Ester Stability Compared to Glucose

In a direct NMR-spectroscopic investigation, the overall stability constant for the borate di-esters of D-glucitol was found to be about two orders of magnitude higher than that of D-glucose, placing glucitol in the top tier of borate-complexing polyols alongside D-mannitol and D-fructose [1]. This finding is corroborated by independent potentiometric measurements ranking borate-carbohydrate stability as D-fructose > D-sorbitol > D-mannitol > D-galactose > D-glucose > D-raffinose, confirming that sorbitol (D-glucitol) borate complexes substantially outperform those of the common six-carbon sugar D-glucose [2].

Borate ester stability Polyol complexation Chelate thermodynamics

Corrosion Inhibition on Steel vs. Mannitol Borate

The sodium salt of acid sorbitol borate is more water-soluble than the acid form and, critically, does not hydrolyze in or crystallize from its aqueous solutions [1]. This represents a fundamental advantage in liquid formulation stability. By contrast, acid sorbitol borate (the non-neutralized condensation product) is prone to both hydrolysis and crystallization upon standing in water, rendering it unsuitable for applications requiring long-term solution homogeneity.

Hydrolytic stability Crystallization inhibition Formulation shelf-life

Antimicrobial Efficacy Against Aspergillus niger

A combined experimental and DFT computational study directly compared sodium sorbitol borate and sodium mannitol borate as corrosion inhibitors for steel in aqueous media. The computational results (B3LYP/6-311++G(d,p)) confirmed the experimental finding that sodium sorbitol borate is superior in protecting steel from corrosion compared to its mannitol-based analog [1]. Independent gravimetric studies further demonstrated that sodium sorbitol borate is effective as an inhibitor for steel, brass, and copper in water and water-ethylene glycol mixtures, with the sorbitol-based complex exhibiting broader substrate efficacy than the mannitol analog [2].

Corrosion inhibition Steel protection Antifreeze additive

Borate Ester Speciation vs. Mannitol

Conductometric titration of the D-sorbitol–boric acid–water system reveals that electric conductivity increases sharply to a maximum at a molar ratio of polyol to boric acid of 2:1, consistent with the dominant formation of bis(polyol)borate diester species [1]. This stoichiometric signature distinguishes sorbitol from dulcitol (galactitol), which exhibits an additional conductivity peak at a 1:1 ratio, indicating a fundamentally different speciation profile [1]. Polarimetric studies independently confirm that the tetrahydroxyborate ion, B(OH)₄⁻, is more effectively complexed than boric acid, with sorbitol and mannitol showing comparable complexing ability in this regard [2].

Stoichiometry Conductometry Complex speciation

Polyvinyl Alcohol Compatibility Advantage

Aqueous solutions containing 5–60% by weight sodium sorbitol borate, when sprayed onto particulate solids such as crushed coal or ore, enable the treated mass to remain substantially free-flowing at temperatures as low as –20 °C [1]. A particularly effective commercial formulation comprises 40–60% by weight sodium sorbitol borate combined with 20–40% ethylene glycol as a viscosity control agent [1]. This level of ice-crystal weakening at these temperatures is unattainable with the traditional sodium chloride or calcium chloride salts historically used for freeze conditioning, which additionally introduce corrosion liabilities absent from the borate ester system [1].

Freeze conditioning Ice crystal modification Bulk solids handling

Sodium Salt Solubility vs. Acid Form

In galactomannan–borate artificial tear systems, sorbitol functions as a competitive cis-diol that interferes with borate–galactomannan cross-linking, enabling a shear-thinning delivery profile wherein cross-linking gradually increases upon dilution by the natural tear film [1]. In a separate class of ophthalmic compositions, a borate/polyol/zinc preservative system—in which the polyol component comprises sorbitol and propylene glycol at 0.6–2.0 w/v %, with borate at 0.3–1.5 w/v %—achieves sufficient antimicrobial activity to satisfy USP 26 preservative efficacy requirements without the need for a conventional antimicrobial preservative, rendering the formulation 'self-preserved' [2]. In a comparative rheological study of ophthalmic vehicles, sorbitol was shown to have a small but measurable effect on solution pH, whereas mannitol had no effect—an important consideration when selecting a polyol for isotonic ophthalmic formulations requiring precise pH control [3].

Ophthalmic excipient Self-preserved formulation Artificial tears

Application Scenarios for Glucitol Borate Sodium Salt


Self-Preserved Ophthalmic Formulations

The well-defined 2:1 polyol-to-borate stoichiometry and the sharp conductivity maximum observed for D-sorbitol–boric acid systems make sodium glucitol borate an analytically reliable complexation standard for conductometric boron determination [1]. Its ~100-fold stability advantage over glucose-based complexes ensures that the equilibrium is driven fully toward the bis(diol)borate ester, minimizing the risk of incomplete complexation that would introduce systematic error into boron quantification [2].

Multi-Metal Corrosion Inhibitor in Antifreeze

In ophthalmic products requiring USP preservative efficacy without conventional antimicrobial preservatives, the borate–sorbitol–zinc system at validated concentrations (borate 0.3–1.5 w/v%, sorbitol + propylene glycol 0.6–2.0 w/v%, ZnCl₂ 0.0005–0.005 w/v%) provides self-preserved antimicrobial activity [3]. The sodium salt form's resistance to hydrolysis and crystallization ensures long-term formulation homogeneity and reproducible preservative performance upon storage [4].

Freeze Conditioning Agent for Bulk Solids

For coal, ore, and aggregate transported in sub-zero conditions, spray application of an aqueous solution containing 40–60% sodium sorbitol borate with 20–40% ethylene glycol enables treated particulate to remain free-flowing down to –20 °C, eliminating the thaw-shed downtime and corrosion costs associated with chloride-salt treatments [5]. The non-corrosive profile of the borate ester system extends equipment service life compared to sodium chloride or calcium chloride alternatives.

Borate Complexation in Analytical Separations

Sodium sorbitol borate provides superior corrosion protection for steel compared to its mannitol-based analog, as confirmed by both gravimetric measurements and DFT computational analysis [6][7]. Its broader efficacy across steel, brass, and copper—combined with full solubility and stability in water–ethylene glycol mixtures—makes it a technically preferred choice for antifreeze and industrial coolant formulations where multi-metal compatibility is required [7].

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